molecular formula C13H26O B1593830 4-Tridecanone CAS No. 26215-90-7

4-Tridecanone

Cat. No.: B1593830
CAS No.: 26215-90-7
M. Wt: 198.34 g/mol
InChI Key: JWSRUPAFLPWLNO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Tridecanone can be synthesized through various methods. One common approach involves the reaction of tridecanoyl chloride with phenol in the presence of a catalyst such as aluminium chloride. This reaction typically occurs in a solvent like benzene and requires heating on a water bath for about 2 hours . Another method involves the condensation of dodecylmagnesium bromide with m-methoxybenzamide in ethyl ether under a hydrogen atmosphere at 60°C for 48 hours .

Industrial Production Methods: Industrial production of this compound often involves the oxidation of long-chain hydrocarbons or alcohols. For instance, the oxidation of tridecanol using chromium trioxide in acetic acid at room temperature for 24 hours is a common method . This process can be scaled up for industrial applications, ensuring a consistent and high-yield production of the compound.

Chemical Reactions Analysis

4-Tridecanone undergoes various chemical reactions, including:

Oxidation: Oxidation of this compound can be achieved using strong oxidizing agents like potassium permanganate or chromium trioxide. These reactions typically result in the formation of carboxylic acids.

Reduction: Reduction of this compound can be carried out using reducing agents such as lithium aluminium hydride or sodium borohydride. This reaction converts the ketone into the corresponding alcohol, tridecanol.

Substitution: Substitution reactions involving this compound often occur at the alpha position relative to the carbonyl group. Common reagents for these reactions include halogens (e.g., bromine) and nucleophiles (e.g., amines).

Major Products: The major products formed from these reactions include tridecanoic acid (from oxidation), tridecanol (from reduction), and various substituted derivatives (from substitution reactions).

Scientific Research Applications

4-Tridecanone has a wide range of applications in scientific research:

Chemistry: In organic synthesis, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of various derivatives.

Biology: In biological research, this compound is studied for its potential as a bioactive compound. It has been investigated for its antimicrobial and insecticidal properties, making it a candidate for use in pest control and antimicrobial formulations.

Medicine: Although not widely used in medicine, this compound’s derivatives are explored for their potential therapeutic properties. Research is ongoing to determine its efficacy in various medical applications.

Industry: In the industrial sector, this compound is used in the manufacture of fragrances and flavors. Its long aliphatic chain imparts unique olfactory properties, making it a valuable ingredient in the formulation of perfumes and flavoring agents.

Mechanism of Action

The mechanism of action of 4-Tridecanone involves its interaction with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon. This reactivity is crucial for its role in organic synthesis and its bioactivity.

In biological systems, this compound may exert its effects by disrupting cellular membranes or interfering with enzyme activity. Its long aliphatic chain allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and function.

Comparison with Similar Compounds

4-Tridecanone can be compared with other similar aliphatic ketones, such as:

    2-Tridecanone: Similar in structure but with the ketone group at the second position. It has different reactivity and applications.

    4-Undecanone: A shorter chain ketone with similar properties but lower molecular weight.

    2-Nonanone: Another aliphatic ketone with a shorter chain and different physical and chemical properties.

Uniqueness: What sets this compound apart is its specific chain length and the position of the ketone group, which confer unique physical properties and reactivity. Its relatively high molecular weight and long aliphatic chain make it particularly useful in applications requiring specific hydrophobic characteristics.

Properties

IUPAC Name

tridecan-4-one
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InChI

InChI=1S/C13H26O/c1-3-5-6-7-8-9-10-12-13(14)11-4-2/h3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWSRUPAFLPWLNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C13H26O
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DSSTOX Substance ID

DTXSID80180854
Record name Tridecan-4-one
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Molecular Weight

198.34 g/mol
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Physical Description

White solid or melt; mp = 18-19 deg C; [Alfa Aesar MSDS]
Record name 4-Tridecanone
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CAS No.

26215-90-7
Record name 4-Tridecanone
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Record name 4-Tridecanone
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Synthesis routes and methods

Procedure details

To a Pyrex photoreactor equipped with a quartz immersion well and nitrogen bubbler was added, under nitrogen, 103.6 g. (0.75 mol.) of isophorone and 400 g. (4.25 mol) of freshly distilled bicyclo [2.2.1] hept-2-ene. The vessel was filled to its internal volume of 1200 ml. with dichloromethane. The solution was bubbled with nitrogen for 1 hour and irradiated through a Pyrex filter for 18.5 hours with an Hanovia 450 watt medium pressure mercury arc. After the lamp was turned off, the solution was concentrated in vacuo to obtain an oil which was distilled through a 90 cm. Vigreux-column to yield 143.6 g. (0.62 mol., 82%) of the desired product having b.p. 90°-94° C./0.5 mm.Hg. Glpc showed the product to be a 1:1 mixture of two main isomers (180 cm. × 0.3 cm. 1% OV-225 on Chrom G, 150° C. initially for 3 min. and then programmed 10° C./min. to 250° C.) IR: 1692 cm-1NMR: (CCl4) singlets at 1.35δ, 1.10δ, 1.00δ, 0.92δ, 0.87δ with the singlet at 1.00δ having an integral area of 6H while the others integrated to 3H. The rest of the NMR spectrum was a set of complicated multiplets.
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quartz
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary source of 4-Tridecanone according to the provided research?

A1: The provided research highlights Houttuynia cordata Thunb., also known as heartleaf, as a significant source of this compound. Specifically, this compound is a major constituent of the essential oils extracted from various parts of the plant, including leaves, stems, and flowers. [, ]

Q2: Are there variations in this compound content within different parts of Houttuynia cordata and across harvest seasons?

A2: Yes, research indicates that the concentration of this compound can vary. For instance, while it's a major component in leaves, stems, and flowers, it's less prominent in the rhizomes and roots of Houttuynia cordata. [] Additionally, studies have observed differences in this compound levels in Houttuynia cordata depending on the harvest season. []

Q3: How does the processing of Houttuynia cordata affect this compound content?

A3: Studies have compared essential oils from fresh Houttuynia cordata (FHC) and its dried form used for traditional medicine (DHC). Interestingly, FHC essential oils exhibit a higher concentration of this compound compared to DHC oils. [] This difference highlights the potential impact of processing techniques on the chemical composition of Houttuynia cordata and its essential oil constituents.

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